molecular formula C15H11NO2S2 B2710190 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 930543-12-7

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No. B2710190
CAS RN: 930543-12-7
M. Wt: 301.38
InChI Key: BOFQVNNXEDLSGY-UHFFFAOYSA-N
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Description

“2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid” is a chemical compound that has been identified as a potential lead compound for mPGES-1 inhibition . It is functionally related to acetic acid . It has been used in the development of tighter mPGES-1 inhibitors .


Synthesis Analysis

The synthesis of this compound involves a virtual fragment screening approach of aromatic bromides, which are straightforwardly modifiable by the Suzuki-Miyaura reaction . This reaction is a very suitable synthetic strategy leading to platforms highly prone to further chemical modifications .


Molecular Structure Analysis

The molecular weight of “this compound” is 219.28 . Its IUPAC name is 2-(4-(1H-1lambda3-thiophen-2-yl)phenyl)acetic acid . The InChI code for this compound is 1S/C12H11O2S/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7,15H,8H2,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily the Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction, used to couple aryl halides with boronic acids .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Electrophilic Aromatic Reactivities

Research on the electrophilic aromatic reactivities through the pyrolysis of esters, including thiazole and thiophene derivatives, provides insights into the chemical behavior of similar compounds under specific conditions. This study focused on the gas-phase elimination of acetic acid from various arylethyl acetates, revealing the positional reactivity order and relative reactivity to benzene, which are influenced by π-electron density calculations (August, Davis, & Taylor, 1986).

Photo-degradation Behavior

Another study explored the photo-degradation behavior of thiazole-containing pharmaceutical compounds, highlighting the significance of structural features and substituents in determining the stability and degradation pathways of such molecules under light exposure. This research could provide valuable information for understanding the stability and potential applications of "2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid" in environments where light exposure is a factor (Wu, Hong, & Vogt, 2007).

Anticancer Activity

The design, synthesis, and evaluation of anticancer activities of various thiazole derivatives suggest potential therapeutic applications. Such studies demonstrate the methodology for developing compounds with specific biological activities and could guide research on the anticancer potential of "this compound" (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Fluorescence Properties

Research on the synthesis and fluorescence properties of new compounds, including those with thiazole moieties, underscores the potential for developing fluorescent chemical sensors. Such studies could inform the development of "this compound" as a selective sensor for metal ions or other analytes, based on its structural characteristics (Rui-j, 2013).

Future Directions

The compound has shown promise as a potential lead compound for mPGES-1 inhibition . Future research could focus on further optimizing the chemical structure of this compound to improve its inhibitory activity against mPGES-1. This could potentially lead to the development of new therapeutic agents for conditions associated with upregulation of mPGES-1, such as inflammation, tumors, and various other pathologies .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQVNNXEDLSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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